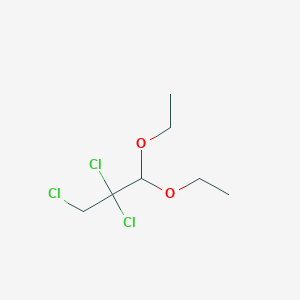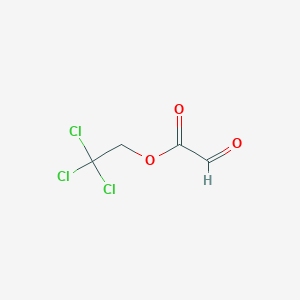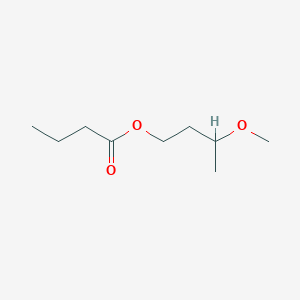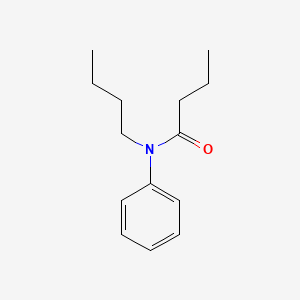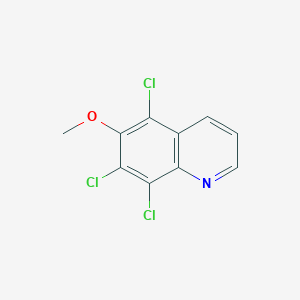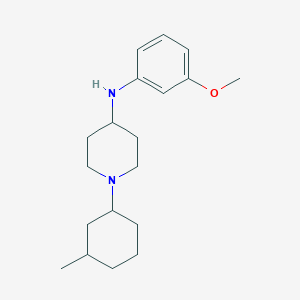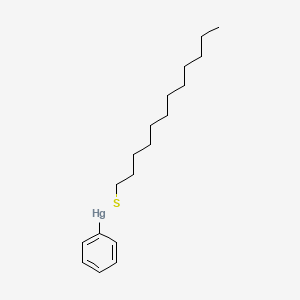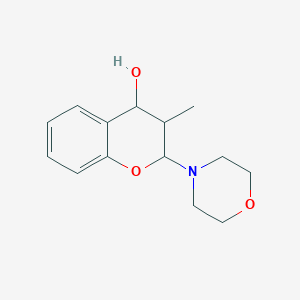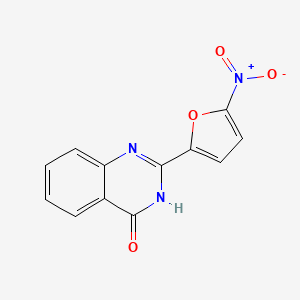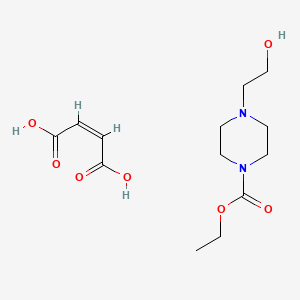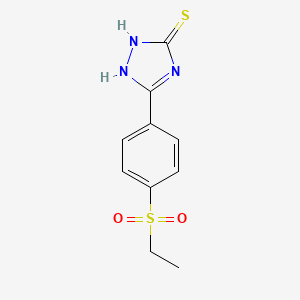
1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Thiol Group: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiolating agent reacts with the triazole intermediate.
Ethylsulfonyl Substitution: The ethylsulfonyl group is introduced via a sulfonation reaction, where the phenyl ring is treated with ethylsulfonyl chloride under appropriate conditions.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the ethylsulfonyl group, to form corresponding sulfides.
Substitution: The triazole ring and phenyl ring can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of corrosion inhibitors and as a component in various materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The ethylsulfonyl group can enhance the compound’s binding affinity to certain receptors. These interactions result in modulation of biological pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole-3-thiol: Lacks the ethylsulfonyl group, resulting in different chemical properties and biological activities.
5-Phenyl-1H-1,2,4-triazole-3-thiol: Similar structure but without the ethylsulfonyl substitution, leading to variations in reactivity and applications.
1H-1,2,4-Triazole-3-thiol, 5-((p-methylsulfonyl)phenyl)-:
The presence of the ethylsulfonyl group in 1H-1,2,4-Triazole-3-thiol, 5-((p-ethylsulfonyl)phenyl)- imparts unique properties that distinguish it from these similar compounds, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
4922-58-1 |
|---|---|
Molekularformel |
C10H11N3O2S2 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
5-(4-ethylsulfonylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H11N3O2S2/c1-2-17(14,15)8-5-3-7(4-6-8)9-11-10(16)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,16) |
InChI-Schlüssel |
MGQJKXDIJCHSHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NC(=S)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



